molecular formula C6H7F3N2O B8683318 1-methyl-4-(trifluoromethyl)-1H-Pyrazole-3-methanol CAS No. 878204-62-7

1-methyl-4-(trifluoromethyl)-1H-Pyrazole-3-methanol

Cat. No. B8683318
CAS RN: 878204-62-7
M. Wt: 180.13 g/mol
InChI Key: YOOQCLLGWKFPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(trifluoromethyl)-1H-Pyrazole-3-methanol is a chemical compound with the molecular formula C5H5F3N2 . It is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of 1-methyl-4-(trifluoromethyl)-1H-Pyrazole-3-methanol is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The molecule also contains a trifluoromethyl group (-CF3), which is a functional group consisting of a carbon atom bonded to three fluorine atoms and one other carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-methyl-4-(trifluoromethyl)-1H-Pyrazole-3-methanol include a predicted boiling point of 137.7±35.0 °C and a predicted density of 1.32±0.1 g/cm3 . The pKa of the compound is predicted to be -0.49±0.10 .

properties

CAS RN

878204-62-7

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

[1-methyl-4-(trifluoromethyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C6H7F3N2O/c1-11-2-4(6(7,8)9)5(3-12)10-11/h2,12H,3H2,1H3

InChI Key

YOOQCLLGWKFPOU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (1M in THF) (11 ml, 11 mmol) was added dropwise to a solution of 1-methyl-4-trifluoromethyl-1H-pyrazole-3-carboxylic acid (1.94 g, 10 mmol) in THF (20 ml) under nitrogen. More THF (20 ml) was added to facilitate the stirring. After stirring for 5 hours at room temperature the reaction was quenched by addition of water (0.5 ml), 15% aqueous sodium hydroxide (0.5 ml), and more water (0.5 ml). Ethyl acetate (50 ml) and magnesium sulfate (25 g) were added and the mixture stored at room temperature for 18 hours. Kieselguhr (30 g) was added, the mixture filtered and the solids washed with ethyl acetate. The combined filtrate and washings were concentrated to give the product as a pale yellow oily solid (1.38 g, 77% yield). 1H-NMR (400 MHz, CDCl3): 2.3 (1H, bs, OH), 3.91 (3H, s, Me), 4.75 (2H, s, CH2), 7.62 (1H, s, CH).
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
77%

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